6-[(Pent-1-yn-3-yl)amino]pyrimidine-4-carboxylic acid

Regiochemistry Medicinal Chemistry Fragment-Based Drug Discovery

6-[(Pent-1-yn-3-yl)amino]pyrimidine-4-carboxylic acid is a bifunctional, heterocyclic building block (C₁₀H₁₁N₃O₂; MW 205.21 g·mol⁻¹) belonging to the alkynylaminopyrimidine-4-carboxylic acid class. The molecule incorporates a pyrimidine core substituted at the 6-position with a chiral pent-1-yn-3-ylamino side chain and at the 4-position with a carboxylic acid group.

Molecular Formula C10H11N3O2
Molecular Weight 205.21 g/mol
Cat. No. B13076371
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-[(Pent-1-yn-3-yl)amino]pyrimidine-4-carboxylic acid
Molecular FormulaC10H11N3O2
Molecular Weight205.21 g/mol
Structural Identifiers
SMILESCCC(C#C)NC1=NC=NC(=C1)C(=O)O
InChIInChI=1S/C10H11N3O2/c1-3-7(4-2)13-9-5-8(10(14)15)11-6-12-9/h1,5-7H,4H2,2H3,(H,14,15)(H,11,12,13)
InChIKeyCYIIZONUWFMAMX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-[(Pent-1-yn-3-yl)amino]pyrimidine-4-carboxylic Acid (CAS 1866843-67-5): Procurement-Relevant Structural and Physicochemical Baseline


6-[(Pent-1-yn-3-yl)amino]pyrimidine-4-carboxylic acid is a bifunctional, heterocyclic building block (C₁₀H₁₁N₃O₂; MW 205.21 g·mol⁻¹) belonging to the alkynylaminopyrimidine-4-carboxylic acid class . The molecule incorporates a pyrimidine core substituted at the 6-position with a chiral pent-1-yn-3-ylamino side chain and at the 4-position with a carboxylic acid group . The terminal alkyne enables copper-catalyzed azide–alkyne cycloaddition (CuAAC) and Sonogashira coupling, while the carboxylic acid permits amide or ester conjugation [1]. These orthogonal reactive handles position the compound as a modular intermediate for fragment-based drug discovery, PROTAC linker elaboration, and fluorescent probe assembly, where regiochemical precision and dual functionalization are critical selection criteria.

Why Generic Pyrimidine-4-carboxylic Acid Substitution Fails: The Case for 6-[(Pent-1-yn-3-yl)amino]pyrimidine-4-carboxylic Acid Procurement


Interchanging 6-[(pent-1-yn-3-yl)amino]pyrimidine-4-carboxylic acid with a simpler pyrimidine-4-carboxylic acid or a regioisomeric analog (e.g., the 2-substituted variant) introduces three material risks: (i) loss of the terminal alkyne eliminates the CuAAC/ Sonogashira handle, collapsing the compound’s utility as an orthogonal bioconjugation or diversification node [1]; (ii) moving the amino substituent to the 2-position alters the C6–N–Cα geometry, steric environment, and hydrogen-bonding pattern of the pyrimidine core, which can perturb molecular recognition in kinase or bromodomain binding sites where the 6-amino orientation is critical ; and (iii) the chirality at the pentynyl Cα center is absent from linear-chain alkynyl analogs (e.g., pent-4-yn-1-yl or but-3-yn-1-yl isomers), removing a stereochemical handle that can be exploited for chiral resolution or stereospecific target engagement . These structural features are not cosmetic—they directly dictate the compound’s downstream synthetic compatibility and ligand-receptor pharmacophore matching.

Quantitative Differentiation Evidence: 6-[(Pent-1-yn-3-yl)amino]pyrimidine-4-carboxylic Acid vs. Closest Analogs


Regioisomeric Differentiation: 6- vs. 2-Position Amino-Alkynyl Substitution and Synthetic Accessibility

The target compound positions the pent-1-yn-3-ylamino group at the pyrimidine 6-position, whereas the most prevalent commercial analog (AKSci 4315EE) bears the identical side chain at the 2-position . The 6-substituted regioisomer places the amino group in a 1,4-relationship to the carboxylic acid, resulting in a distinct hydrogen-bond donor/acceptor geometry (para- vs. ortho-like disposition) that can alter kinase hinge-region binding . Commercially, the 6-regioisomer (CAS 1866843-67-5) is offered at ≥95% purity by Leyan, while the 2-regioisomer (CAS 1700439-98-0) is offered at 95% by AKSci; however, the 2-methyl-6-substituted variant (CAS 1994687-47-6) commands a ~$4,349 per 5 g premium from Enamine, reflecting the synthetic complexity of 6-amino-substituted pyrimidine-4-carboxylic acids relative to 2-amino congeners [1]. No direct comparative bioactivity data between the 6- and 2-regioisomers of this specific scaffold have been published.

Regiochemistry Medicinal Chemistry Fragment-Based Drug Discovery

Terminal Alkyne vs. Saturated Alkyl Chain Reactivity for CuAAC and Sonogashira Diversification

The target compound bears a terminal alkyne (C≡CH) on the pentynyl side chain, enabling Cu(I)-catalyzed azide–alkyne cycloaddition (CuAAC) and Sonogashira cross-coupling [1]. In contrast, the closest saturated analog—6-(pentan-3-ylamino)pyrimidine-4-carboxylic acid (not commercially cataloged as of 2025)—lacks the alkyne and is limited to amide/ester derivatization only [2]. Within the alkynyl subclass, the pent-1-yn-3-yl chain of the target compound places the chiral center adjacent to the alkyne, which increases steric demand at the CuAAC transition state relative to linear alkynyl analogs such as 6-[(but-3-yn-1-yl)amino] derivatives; however, quantitative CuAAC rate constants (k obs) for this specific scaffold have not been reported . Literature on related pyrimidine-alkyne building blocks consistently identifies the terminal alkyne as the enabling functionality for triazole library synthesis via CuAAC and for palladium-catalyzed coupling to aryl halides .

Click Chemistry Bioconjugation Chemical Biology

Carboxylic Acid at 4-Position vs. 5-Position Isomer: Conjugation Geometry and Molecular Recognition

The carboxylic acid at the pyrimidine 4-position (target compound) establishes a different exit vector and linker trajectory compared to the 5-carboxy regioisomer (CAS 1882805-10-8) . In PROTAC and bioconjugate design, the carboxylic acid attachment point dictates the orientation of the linker relative to the ligand binding pose; a 4-carboxy group projects along the pyrimidine C4 axis, whereas a 5-carboxy group projects at approximately 60° relative to the C4–C5 bond, altering the linker trajectory by ~2–3 Å at the conjugation point [1]. Published SAR on pyrimidine-4-carboxylic acid-based kynurenine monooxygenase (KMO) inhibitors demonstrates that 4-carboxy positioning is essential for potency, with IC₅₀ values reaching 0.5–0.6 nM for optimized analogs; repositioning the acid to the 5-position abolishes activity in this target class [2]. Although no KMO data exist for this specific compound, the class-level SAR underscores the functional consequence of carboxylic acid regiochemistry.

Structure-Activity Relationship Conjugation Chemistry PROTAC Design

Chiral Pent-1-yn-3-yl Side Chain vs. Achiral Linear Alkynyl Analogs: Stereochemical Implications

The target compound features a chiral center at the pent-1-yn-3-yl Cα carbon (undefined stereochemistry in commercial material), which is absent in linear alkynyl analogs such as 6-[(but-3-yn-1-yl)amino]- or 6-[(pent-4-yn-1-yl)amino]pyrimidine-4-carboxylic acids [1]. In kinase inhibitor programs, α-branched substituents proximal to the hinge-binding amino group can induce conformational preferences that affect ATP-pocket complementarity; for example, in the FAK inhibitor series, α-methyl branching on the C2-amino side chain improved selectivity by 5- to 10-fold over linear analogs through steric exclusion of non-target kinases [2]. Although no enantiomer-specific activity data exist for this compound, the chiral center provides a latent opportunity for chiral chromatographic resolution and subsequent stereospecific SAR, which is structurally impossible with achiral linear-chain alkynylpyrimidine building blocks [3].

Chirality Stereochemistry Lead Optimization

Optimal Research and Industrial Application Scenarios for 6-[(Pent-1-yn-3-yl)amino]pyrimidine-4-carboxylic Acid


Modular PROTAC Linker Elaboration via Orthogonal Click and Amide Conjugation

The simultaneous presence of a terminal alkyne (CuAAC/Sonogashira handle) and a 4-carboxylic acid (amide/ester handle) makes this compound a strategic intermediate for assembling heterobifunctional PROTAC molecules [1]. The 4-carboxy group can be amidated with an E3 ligase ligand (e.g., VHL or cereblon recruiter), while the alkyne can undergo CuAAC with an azide-functionalized target-protein ligand, yielding a PROTAC with a defined linker geometry originating from the pyrimidine C4 position [2]. The 6-amino substitution pattern distinguishes this scaffold from more common 2-amino pyrimidine PROTAC linkers, offering an alternative exit-vector geometry for ternary complex optimization [3].

Fragment-Based Drug Discovery Library Synthesis via On-Resin CuAAC Diversification

The compound can be immobilized on solid support via the carboxylic acid (e.g., Wang resin esterification) and then diversified through on-bead CuAAC with azide-containing fragment libraries [1]. The resulting triazole-linked pyrimidine-4-carboxylic acid library can be cleaved and screened against protein targets. The chiral pentynyl side chain introduces stereochemical diversity that is absent from linear alkyne building blocks, increasing the three-dimensional character of the fragment library—a desirable feature for escaping flatland in fragment collections [3].

Pyrimidine-4-carboxylic Acid Kinase Inhibitor SAR: 6-Amino Hinge-Binder Exploration

Published SAR on pyrimidine-4-carboxylic acid-based inhibitors (e.g., KMO inhibitors with IC₅₀ = 0.5 nM) highlights the critical role of the 4-carboxy group in target engagement [1]. This compound provides a direct entry point for exploring 6-amino-substituted pyrimidine-4-carboxylic acid kinase hinge-binders, where the 6-position amino group mimics the adenine N6 exocyclic amine [2]. The terminal alkyne can subsequently be elaborated to aryl or heteroaryl groups via Sonogashira coupling to probe the solvent-exposed or hydrophobic back-pocket regions of the ATP-binding site [3].

Fluorescent Probe and Bioconjugate Assembly for Chemical Biology

The orthogonal alkyne and carboxylic acid functionalities enable stepwise, chemoselective conjugation: (i) amidation of the 4-COOH with an amine-containing fluorophore (e.g., coumarin, BODIPY, or Cy dye); (ii) CuAAC of the terminal alkyne with an azide-modified biomolecule (peptide, oligonucleotide, or antibody) [1]. The resulting conjugate retains the pyrimidine core as a rigid spacer with defined geometry, which can influence FRET efficiency and probe–target distance optimization [2].

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